molecular formula C10H12O B3053707 Benzeneethanol, 2-ethenyl- CAS No. 55488-94-3

Benzeneethanol, 2-ethenyl-

Cat. No.: B3053707
CAS No.: 55488-94-3
M. Wt: 148.2 g/mol
InChI Key: HGLRGLPUTGCWQB-UHFFFAOYSA-N
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Description

Benzeneethanol, 2-ethenyl-, also known as 2-ethenylphenylethanol, is an organic compound with the molecular formula C10H12O. It consists of a benzene ring substituted with an ethenyl group and an ethanol group. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzeneethanol, 2-ethenyl-, can be synthesized through several methods. One common synthetic route involves the reaction of formaldehyde with cinnamyl bromide in the presence of a catalyst such as tin (II) chloride dihydrate and potassium iodide in acetone at room temperature . This method is known for its high yield and selectivity.

Industrial Production Methods: Industrial production of Benzeneethanol, 2-ethenyl-, often involves large-scale chemical reactions using similar synthetic routes but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Benzeneethanol, 2-ethenyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzeneethanol, 2-ethenyl-, involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but it is believed to disrupt cell wall synthesis and protein function in microorganisms .

Comparison with Similar Compounds

Uniqueness: Benzeneethanol, 2-ethenyl-, is unique due to the presence of both an ethenyl group and an ethanol group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

2-(2-ethenylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-9-5-3-4-6-10(9)7-8-11/h2-6,11H,1,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLRGLPUTGCWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622788
Record name 2-(2-Ethenylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55488-94-3
Record name 2-(2-Ethenylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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